molecular formula C15H19Br2NO4 B14447988 L-N-Benzyloxycarbonyl-3,3-dimethylalanine 1,2-dibromoethyl ester CAS No. 73680-51-0

L-N-Benzyloxycarbonyl-3,3-dimethylalanine 1,2-dibromoethyl ester

Cat. No.: B14447988
CAS No.: 73680-51-0
M. Wt: 437.12 g/mol
InChI Key: JGURDZWILNYABV-ABLWVSNPSA-N
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Description

L-N-Benzyloxycarbonyl-3,3-dimethylalanine 1,2-dibromoethyl ester is a synthetic compound used in various chemical and biological research applications. It is a derivative of alanine, an amino acid, and features protective groups that make it useful in peptide synthesis and other organic reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-N-Benzyloxycarbonyl-3,3-dimethylalanine 1,2-dibromoethyl ester typically involves the protection of the amino group of 3,3-dimethylalanine with a benzyloxycarbonyl (Cbz) group. This is followed by esterification with 1,2-dibromoethanol. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility.

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through its ability to participate in peptide bond formation and other organic reactions. The benzyloxycarbonyl group protects the amino group during synthesis, preventing unwanted side reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-N-Benzyloxycarbonyl-3,3-dimethylalanine 1,2-dibromoethyl ester is unique due to its specific structure, which includes the 3,3-dimethyl substitution on the alanine residue. This substitution can influence the compound’s reactivity and steric properties, making it distinct from other similar compounds .

Properties

CAS No.

73680-51-0

Molecular Formula

C15H19Br2NO4

Molecular Weight

437.12 g/mol

IUPAC Name

1,2-dibromoethyl (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate

InChI

InChI=1S/C15H19Br2NO4/c1-10(2)13(14(19)22-12(17)8-16)18-15(20)21-9-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9H2,1-2H3,(H,18,20)/t12?,13-/m0/s1

InChI Key

JGURDZWILNYABV-ABLWVSNPSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)OC(CBr)Br)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C)C(C(=O)OC(CBr)Br)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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